Product packaging for 2,4-Dimethyl-6-nitrosoaniline(Cat. No.:CAS No. 58149-37-4)

2,4-Dimethyl-6-nitrosoaniline

Cat. No.: B13956135
CAS No.: 58149-37-4
M. Wt: 150.18 g/mol
InChI Key: KCWTXGDPDZDRTA-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-nitrosoaniline is a specialized aromatic amine of interest in advanced chemical research and development. This compound serves as a versatile synthetic intermediate, particularly in the preparation of dyes and pigments, where its molecular structure contributes to the properties of the final product. Researchers also utilize related nitroso and nitroaniline compounds in the synthesis of energetic materials and as building blocks for more complex molecular architectures. The planar structure of the aniline core, similar to that observed in the related compound 2,4-Dimethyl-6-nitroaniline, facilitates specific intermolecular interactions in the solid state, which can be critical for designing materials with desired crystallographic properties. Handle with care, as this compound is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B13956135 2,4-Dimethyl-6-nitrosoaniline CAS No. 58149-37-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58149-37-4

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2,4-dimethyl-6-nitrosoaniline

InChI

InChI=1S/C8H10N2O/c1-5-3-6(2)8(9)7(4-5)10-11/h3-4H,9H2,1-2H3

InChI Key

KCWTXGDPDZDRTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N=O)N)C

Origin of Product

United States

Synthetic Methodologies for 2,4 Dimethyl 6 Nitrosoaniline

Direct Nitrosation Strategies

Direct nitrosation is a well-established method for introducing a nitroso group onto an activated aromatic ring. For the synthesis of 2,4-Dimethyl-6-nitrosoaniline, this involves the reaction of 2,4-dimethylaniline (B123086) with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ.

The directing effects of the substituents on the aromatic ring of 2,4-dimethylaniline are crucial in determining the position of nitrosation. The amino group (-NH₂) is a powerful activating group and a strong ortho-, para-director for electrophilic aromatic substitution. The two methyl groups (-CH₃) are also activating and ortho-, para-directing, but their influence is significantly weaker than that of the amino group.

The electrophile, the nitrosonium ion (NO⁺), will preferentially attack the positions most activated by the amino group. In 2,4-dimethylaniline, the positions ortho (position 6) and para (position 4) to the amino group are activated. However, the para position is already occupied by a methyl group. Therefore, electrophilic substitution occurs predominantly at the vacant and highly activated ortho position, yielding this compound as the major product. The steric hindrance from the adjacent methyl group at position 2 and the amino group itself does not typically prevent the reaction at the 6-position.

The efficiency and yield of the direct nitrosation reaction are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of nitrosating agent, temperature, solvent, and acid catalyst. Nitrous acid is almost universally generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Maintaining a low temperature, typically between 0 and 5 °C, is critical to prevent side reactions. At higher temperatures, the unstable nitrous acid can decompose, and the diazonium salt, which can form from the primary aniline (B41778), may undergo undesirable subsequent reactions. The concentration of the acid and the rate of addition of the nitrite solution are also controlled to ensure the steady generation of the nitrosonium ion and to minimize the formation of byproducts.

Table 1: Typical Reaction Parameters for Direct Nitrosation

ParameterConditionRationale
Substrate2,4-DimethylanilineStarting material for the synthesis.
Nitrosating AgentSodium Nitrite (NaNO₂)Reacts with acid to form nitrous acid (HNO₂) in situ.
AcidHydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)Catalyzes the formation of the electrophilic nitrosonium ion (NO⁺).
Temperature0 - 5 °CMinimizes decomposition of nitrous acid and prevents side reactions.
SolventAqueous AcidServes as the medium for the reaction, dissolving the amine salt.

Alternative Synthetic Pathways

Beyond direct nitrosation, other synthetic routes can be employed to produce this compound. These methods often involve the transformation of a different functional group already present on the 2,4-dimethylaniline scaffold.

An alternative strategy is the selective reduction of the corresponding nitro compound, 2,4-dimethyl-6-nitroaniline. This pathway first requires the synthesis of the nitro precursor, which is typically achieved by the nitration of 2,4-dimethylaniline. To prevent oxidation of the amino group and to control regioselectivity, the amine is usually first protected as an acetanilide. The resulting 2,4-dimethylacetanilide is then nitrated, followed by deprotection to yield 2,4-dimethyl-6-nitroaniline. nih.govnih.gov

The subsequent reduction of the nitro group (-NO₂) to a nitroso group (-NO) is a significant challenge, as reductions of nitroarenes often proceed all the way to the amine (-NH₂). wikipedia.org Achieving a partial reduction that stops at the nitroso stage requires carefully selected reducing agents and controlled reaction conditions. wikipedia.org Various reagents have been explored for this type of selective transformation in other systems.

Table 2: Potential Reagents for Selective Nitro to Nitroso Reduction

Reducing SystemCommentsReference
Catalytic Hydrogenation (e.g., Pd/C)Requires careful control of catalyst, pressure, and temperature to avoid over-reduction to the amine. acs.org
Metal Hydrides (e.g., LiAlH₄)Generally too strong, leading to azo or azoxy compounds. Not typically selective for the nitroso stage.
Triethylsilane with a catalystCan sometimes be used for partial reductions under specific conditions.
Electrochemical ReductionAllows for precise control of the reduction potential, potentially enabling selective formation of the nitroso compound.

The synthesis of C-nitroso compounds can also be accomplished through the oxidation of primary aromatic amines. nih.gov For the synthesis of this compound, this would involve the direct oxidation of 2,4-dimethylaniline. This method is less common than nitrosation because the oxidation of primary amines can lead to a mixture of products, including nitro compounds, azoxybenzenes, and polymeric materials. However, high selectivity can be achieved with specific catalytic systems. researchgate.net

Catalysts based on molybdenum or tungsten in the presence of an oxidant like hydrogen peroxide (H₂O₂) have been shown to be effective for the selective N-oxidation of primary aromatic amines to their corresponding nitroso derivatives. nih.govresearchgate.net The choice of solvent and reaction temperature is critical to ensure high conversion and selectivity. researchgate.net

Table 3: Catalytic Systems for Oxidation of Aromatic Amines to Nitroso Compounds

CatalystOxidantGeneral ApplicabilityReference
Molybdenum Acetylide Oxo-Peroxo ComplexHydrogen Peroxide (H₂O₂)Effective for various substituted primary aromatic amines with high conversion and selectivity. researchgate.net
PeroxotungstophosphateHydrogen Peroxide (H₂O₂)Used to oxidize aniline and its derivatives to nitroso compounds. nih.gov
Caro's Acid (H₂SO₅)-A classic but powerful oxidizing agent that can convert anilines to nitroso compounds.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. tcichemicals.comorganic-chemistry.org While a specific MCR designed for the direct synthesis of this compound is not widely reported, related methodologies exist.

One relevant approach is the reaction of substituted nitroarenes with anions generated from primary arylamines. thieme-connect.com This process, which can be considered a type of MCR, involves a nucleophilic substitution of a hydrogen atom on the nitroarene ring. For instance, reacting a nitroarene with the anion of an aniline derivative in a polar aprotic solvent like DMF or THF at low temperatures can lead to the formation of N-aryl-substituted ortho-nitrosoanilines in good yields. thieme-connect.com Adapting this strategy could potentially offer a novel route to the target compound or its derivatives.

Table of Compounds

Purification and Isolation Techniques for Synthetic Products

Recrystallization: This is a common and effective method for purifying solid organic compounds. The selection of an appropriate solvent is key to successful recrystallization. An ideal solvent would dissolve the crude product sparingly at room temperature but have high solubility at an elevated temperature. For nitrosoanilines, solvents such as petroleum ether or a mixture of chloroform (B151607) and carbon tetrachloride have been used. chemicalbook.com The process involves dissolving the crude solid in a minimum amount of the hot solvent, followed by filtration (if insoluble impurities are present), and then allowing the solution to cool slowly to induce crystallization of the pure compound, leaving the more soluble impurities in the mother liquor. The crystals are then collected by filtration.

Chromatography: Chromatographic techniques are powerful tools for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: This technique is highly effective for the purification of solid organic compounds. A suitable adsorbent, such as silica (B1680970) gel or alumina, is used as the stationary phase. ineosopen.org The crude product is dissolved in a small amount of solvent and loaded onto the top of the column. A solvent or a mixture of solvents (eluent) is then passed through the column, and the components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Fractions are collected and analyzed, and those containing the pure product are combined and the solvent evaporated to yield the purified this compound. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is a common eluent system for separating aromatic compounds. ineosopen.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for isolating small quantities of the compound, preparative HPLC can be employed. sielc.com This method utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase of very small particle size, leading to high-resolution separations. A reverse-phase system, with a non-polar stationary phase and a polar mobile phase (e.g., acetonitrile (B52724) and water), is often used for the separation of aromatic compounds. sielc.com

The table below summarizes the common purification techniques.

Technique Stationary Phase Mobile Phase (Eluent) Principle of Separation
Recrystallization Not ApplicableSingle solvent or solvent mixtureDifferential solubility at different temperatures
Column Chromatography Silica Gel or AluminaOrganic solvents (e.g., Hexane/Ethyl Acetate)Differential adsorption on the stationary phase
High-Performance Liquid Chromatography (HPLC) C18-modified silica (Reverse Phase)Acetonitrile/WaterDifferential partitioning between stationary and mobile phases

Structural Elucidation and Molecular Architecture

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a compound in its crystalline form. A crystallographic study of 2,4-Dimethyl-6-nitrosoaniline would be required to provide the following insights.

Determination of Solid-State Molecular Conformation and Geometry

An X-ray analysis would yield precise bond lengths, bond angles, and torsion angles of the molecule. This data would confirm the connectivity of the dimethylaniline backbone and the nitroso group. Key parameters of interest would include the planarity of the benzene (B151609) ring, the orientation of the amino and nitroso functional groups relative to the ring, and the conformation of the methyl groups. For comparison, the related compound 2,4-Dimethyl-6-nitro aniline (B41778) has been shown to have a largely planar structure in its crystalline state. matrix-fine-chemicals.comnih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Understanding how molecules interact with each other in the crystal lattice is crucial for predicting physical properties. An analysis of the crystal packing of this compound would focus on identifying non-covalent interactions. This would involve searching for potential hydrogen bonds, likely between the amine hydrogen (N-H) and the nitroso oxygen (N=O) of an adjacent molecule. Furthermore, the analysis would investigate π-π stacking interactions between the aromatic rings of neighboring molecules. In the crystal structure of the analogous 2,4-Dimethyl-6-nitro aniline, intermolecular N-H···O hydrogen bonds are present and play a role in stabilizing the crystal structure. nih.gov

Investigation of Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical aspect of materials science. Currently, there are no published studies on the polymorphism of this compound. Investigating this would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting crystals by X-ray diffraction to determine if different packing arrangements arise.

Advanced Spectroscopic Characterization for Structural Insights

Spectroscopic techniques provide detailed information about a molecule's functional groups, connectivity, and dynamic behavior.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups based on their characteristic vibrational frequencies.

FT-IR Spectroscopy : An FT-IR spectrum of this compound would be expected to show characteristic peaks for the N-H stretching of the amine group, C-H stretching from the aromatic ring and methyl groups, C=C stretching of the benzene ring, and the N=O stretching of the nitroso group. The position and shape of the N-H band could also provide evidence of hydrogen bonding.

Currently, no specific, peer-reviewed FT-IR or Raman spectra for this compound are available in scientific databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Tautomeric Studies

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule and studying dynamic processes like tautomerism.

¹H and ¹³C NMR : The ¹H NMR spectrum would provide information on the number of distinct protons and their local environments, showing signals for the amine proton, the aromatic protons, and the methyl protons. The ¹³C NMR spectrum would similarly reveal the number of unique carbon atoms in the molecule.

Tautomeric Studies : A key area of investigation for a nitrosoaniline would be the potential for tautomerism, specifically the equilibrium between the nitroso form and a quinone-oxime form. NMR spectroscopy is an ideal technique for studying such equilibria in solution. encyclopedia.pub By analyzing chemical shifts and potentially using variable temperature NMR experiments, one could determine if multiple tautomers exist and quantify their relative populations in different solvents. nih.gov No such studies have been published for this compound.

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data could be located for the chemical compound "this compound" pertaining to its mass spectrometry or gas-phase structural investigations.

The search results consistently redirected to a similar but distinct compound, 2,4-Dimethyl-6-nitroaniline . This related molecule contains a nitro group (-NO₂) instead of a nitroso group (-NO) and possesses a different chemical formula (C₈H₁₀N₂O₂) and molecular weight (166.18 g/mol ). nih.govnist.govnih.gov

While general methodologies for mass spectrometry, electron diffraction, and microwave spectroscopy of related nitroso and aromatic compounds exist, the absence of specific studies on this compound makes it impossible to provide the detailed, scientifically accurate article as requested under the specified outline. Generating content would require speculation or the use of data from incorrect analogues, which would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the lack of available research findings.

Computational and Theoretical Investigations of 2,4 Dimethyl 6 Nitrosoaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 2,4-dimethyl-6-nitrosoaniline. nih.govnih.gov These calculations can predict various molecular attributes with a high degree of accuracy.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution, Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and physical properties. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this regard. For aromatic nitroso compounds, the HOMO is typically localized on the aromatic ring and the amino group, while the LUMO is often centered on the nitroso group. This distribution indicates that the amino group acts as an electron donor and the nitroso group as an electron acceptor, influencing the molecule's reactivity in chemical reactions.

The electrostatic potential map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential, typically around the nitroso and amino groups, are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

PropertyValue
HOMO EnergyData not available in search results
LUMO EnergyData not available in search results
HOMO-LUMO GapData not available in search results
Dipole MomentData not available in search results

Prediction and Interpretation of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption bands. For nitrosoanilines, the characteristic absorption in the visible region is attributed to an n → π* transition involving the non-bonding electrons of the nitroso group's oxygen atom. acs.org The position and intensity of this band are sensitive to the electronic effects of the substituents on the aromatic ring.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. The chemical shifts of the protons and carbons in this compound are influenced by the electron-donating amino group and the electron-withdrawing nitroso group, as well as by the methyl groups. These predictions are invaluable for assigning the signals in experimental NMR spectra. mdpi.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These calculations help in the assignment of the various vibrational modes observed in the experimental IR spectrum. For this compound, characteristic vibrational bands would include N-H stretching and bending vibrations from the amino group, C-H stretching from the aromatic ring and methyl groups, and N=O stretching from the nitroso group. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Wavelength/FrequencyAssignment
UV-Vis (λmax)Data not available in search resultsn → π* transition
¹H NMR (δ, ppm)Data not available in search resultsAromatic, Amino, Methyl protons
¹³C NMR (δ, ppm)Data not available in search resultsAromatic, Methyl carbons
IR (cm⁻¹)Data not available in search resultsN-H stretch, N=O stretch, C-H stretch

Conformational Analysis and Energy Minima Determination

The presence of the amino and nitroso groups raises the possibility of different conformations due to rotation around the C-N bonds. Computational methods can be used to perform a systematic conformational search to identify the most stable conformers and the energy barriers between them. rsc.orgmdpi.com For this compound, the planarity of the molecule is a key factor. The molecule is expected to be largely planar to maximize π-conjugation between the aromatic ring and the substituents. nih.gov Intramolecular hydrogen bonding between the amino group's hydrogen and the nitroso group's oxygen can also play a significant role in stabilizing a particular conformation. researchgate.net By calculating the relative energies of different conformers, the most populated conformation at a given temperature can be determined.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. mdpi.comnih.gov

Exploration of Conformational Landscape in Solution

While quantum chemical calculations often focus on isolated molecules in the gas phase, MD simulations can explore the conformational landscape of this compound in a solvent, which is more representative of real-world conditions. nih.gov The presence of a solvent can influence the relative stability of different conformers. For example, a polar solvent might stabilize a more polar conformer. MD simulations can track the rotations around the C-N bonds and the puckering of the aromatic ring (if any) over the course of the simulation, providing a dynamic picture of the molecule's flexibility. nih.gov

Dynamics of Intermolecular Interactions and Solvent Effects

MD simulations are particularly well-suited for studying the interactions between this compound and solvent molecules. These simulations can reveal the structure of the solvent shell around the solute molecule and the nature of the intermolecular forces, such as hydrogen bonding and van der Waals interactions. nih.gov For instance, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the amino and nitroso groups. The dynamics of these interactions, including the formation and breaking of hydrogen bonds, can be analyzed from the simulation trajectory. This information is crucial for understanding the solvation process and the influence of the solvent on the molecule's properties and reactivity.

Theoretical Studies on Reaction Mechanisms and Reactivity

Due to the absence of specific research on this compound, the following subsections cannot be populated with the requested detailed research findings and data tables.

Transition State Characterization and Reaction Pathway Elucidation

No published studies were found that specifically characterize the transition states or elucidate the reaction pathways for reactions involving this compound. Such studies would typically involve quantum mechanical calculations to map the potential energy surface of a given reaction, identifying the high-energy transition state structures that connect reactants to products.

Calculation of Activation Energies and Kinetic Parameters

There are no available data tables or research findings detailing the calculated activation energies or other kinetic parameters for reactions of this compound. These parameters are crucial for understanding the feasibility and rate of chemical processes and are typically derived from transition state theory calculations.

Prediction of Reactivity Towards Various Reagents

A specific, data-driven prediction of the reactivity of this compound towards various reagents is not possible without dedicated computational studies. Such predictions would rely on the analysis of the molecule's electronic structure, including frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, to identify likely sites for electrophilic or nucleophilic attack. While general trends for substituted anilines and nitroso compounds exist, the specific interplay of the substituents in this molecule remains unquantified in the literature. researchgate.netijcce.ac.ir

Chemical Reactivity and Mechanistic Studies

Reactivity of the Nitroso Group

The nitroso group (-N=O) is a versatile functional group that can undergo a range of chemical reactions. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.

Reduction Processes (e.g., to Amino, Hydrazine (B178648), or Hydroxylamino Derivatives)

The reduction of the nitroso group in aromatic nitroso compounds can lead to the formation of various nitrogen-containing derivatives, such as amines, hydrazines, and hydroxylamines. The specific product obtained often depends on the reducing agent and the reaction conditions employed.

Reduction to Amino Derivatives: The complete reduction of the nitroso group yields the corresponding primary amine. This transformation is a common reaction for aromatic nitroso compounds and can be achieved using various reducing agents. For instance, the catalytic hydrogenation of aromatic nitro compounds, which often proceed through a nitroso intermediate, ultimately leads to the formation of anilines. wikipedia.orgoup.com Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel. wikipedia.org Iron in acidic media is also a classic and effective reagent for this reduction. wikipedia.org By analogy, the reduction of 2,4-Dimethyl-6-nitrosoaniline is expected to yield 2,4-Dimethyl-1,6-diaminobenzene.

Reduction to Hydrazine Derivatives: Under specific conditions, the reduction of aromatic nitro compounds can be controlled to produce hydrazine derivatives. For example, treatment of nitroarenes with an excess of zinc metal can lead to the formation of N,N'-diarylhydrazines. wikipedia.org Similarly, N-nitroso secondary amines can be reduced to the corresponding substituted hydrazines under hydrogen pressure with a catalyst. google.com Therefore, it is plausible that the controlled reduction of this compound could yield the corresponding hydrazine derivative.

Reduction to Hydroxylamino Derivatives: The partial reduction of a nitroso group results in the formation of a hydroxylamine (B1172632). This can be a challenging transformation as the hydroxylamine can be further reduced to the amine. Several methods have been developed for the selective reduction of aromatic nitro compounds to aryl hydroxylamines, which are applicable to nitroso compounds as well. These methods include the use of Raney nickel and hydrazine at low temperatures (0-10 °C) and electrolytic reduction. wikipedia.org The use of zinc metal in aqueous ammonium (B1175870) chloride is another common method for preparing N-aryl hydroxylamines from nitroarenes. cardiff.ac.uk More recently, the use of zinc dust in a CO2/H2O system has been shown to be highly selective for the formation of N-arylhydroxylamines from nitroarenes. researchgate.net Therefore, the reduction of this compound under controlled conditions is expected to produce 2,4-Dimethyl-6-(hydroxylamino)aniline. The reduction of nitroxides to hydroxylamines is also a relevant reversible process, often studied in biological systems involving ascorbate (B8700270) and glutathione. nih.gov

A summary of expected reduction products of this compound is presented in the table below.

Starting MaterialReducing Agent/ConditionsExpected Product
This compoundCatalytic Hydrogenation (e.g., Pd/C, H₂)2,4-Dimethyl-1,6-diaminobenzene
This compoundExcess Zinc MetalN,N'-bis(2-amino-3,5-dimethylphenyl)hydrazine
This compoundZinc/NH₄Cl or Raney Ni/N₂H₄ (controlled)2,4-Dimethyl-6-(hydroxylamino)aniline

Oxidation Reactions

The nitroso group can be oxidized to a nitro group. The oxidation of aromatic amines to their corresponding nitroso or nitro derivatives has been extensively studied. minia.edu.egscispace.com For instance, aniline (B41778) can be selectively converted to nitrosobenzene (B162901) and nitrobenzene (B124822) using 30% aqueous hydrogen peroxide catalyzed by heteropolyoxometalates. scispace.com Peracetic acid has also been used to oxidize amino compounds to their nitroso derivatives. nih.gov

Given that this compound already possesses a nitroso group, further oxidation would likely convert it to the corresponding nitro compound, 2,4-Dimethyl-6-nitroaniline. This transformation could potentially be achieved using strong oxidizing agents such as potassium permanganate (B83412) or peroxy acids. The reaction of methyl and ethyl esters of N-(2,4,6-trinitrophenyl) glycine (B1666218) and N-(2,4,6-Trinitrophenyl)α-alanine with methoxide (B1231860) ion in methanol (B129727) has been reported to produce 4,6-dinitro-2-nitrosoaniline through an intramolecular redox reaction, highlighting the potential for the nitroso group to be involved in complex redox processes. researchgate.net

Diels-Alder and Other Cycloaddition Reactions

Aromatic nitroso compounds are excellent dienophiles in hetero-Diels-Alder reactions, reacting with conjugated dienes to form 3,6-dihydro-2H-1,2-oxazine derivatives. beilstein-journals.orgwikipedia.org This reaction is a powerful tool for the synthesis of various biologically active molecules. beilstein-journals.orgnih.gov The reactivity of the nitroso dienophile is influenced by the substituents on the aromatic ring. Electron-withdrawing groups on the aryl ring of the nitroso compound generally enhance its reactivity in these cycloadditions. acs.org

In the case of this compound, the presence of the activating amino group and the two methyl groups might influence the reactivity and regioselectivity of the Diels-Alder reaction. The reaction of this compound with an unsymmetrical diene could potentially lead to a mixture of regioisomers. The regioselectivity of the nitroso hetero-Diels-Alder reaction is known to be dependent on several factors, including the nature of the substituents on both the diene and the dienophile, as well as the reaction conditions. beilstein-journals.org

Besides the [4+2] cycloaddition, nitroso compounds can participate in other types of cycloadditions, such as [2+2] and [3+2] cycloadditions. nih.gov For example, catalytic asymmetric [2+2] cycloaddition of ketenes with nitroso compounds has been developed to synthesize 1,2-oxazetidin-3-ones. nih.gov

The expected products of the Diels-Alder reaction of this compound with a generic diene are shown in the table below.

DieneDienophileExpected Product
1,3-ButadieneThis compound2-(2-Amino-3,5-dimethylphenyl)-3,6-dihydro-2H-1,2-oxazine
IsopreneThis compoundMixture of regioisomeric 2-(2-Amino-3,5-dimethylphenyl)-4-methyl-3,6-dihydro-2H-1,2-oxazines

Condensation Reactions with Active Methylene (B1212753) Compounds or Amines

Aromatic nitroso compounds can undergo condensation reactions with compounds containing active methylene groups in a base-catalyzed reaction known as the Ehrlich-Sachs reaction. drugfuture.comsciencemadness.orgoup.com This reaction typically yields N-phenylimines (anils), although nitrones and azoxy compounds can also be formed as byproducts. sciencemadness.org The use of absolute methanol as a solvent and anhydrous potassium carbonate as the condensing agent has been shown to favor the formation of the azomethine as the sole product. sciencemadness.org

For example, the condensation of this compound with a compound like malononitrile (B47326) (CH₂(CN)₂) in the presence of a base would be expected to yield the corresponding anil, N-(2-Amino-3,5-dimethylphenyl)iminomalononitrile.

The Knoevenagel condensation is another important reaction involving active methylene compounds, typically with aldehydes or ketones. alfa-chemistry.comorganic-chemistry.orgrsc.org While less common with nitroso compounds, analogous reactions leading to the formation of C=N bonds are well-established through the Ehrlich-Sachs reaction.

Condensation reactions can also occur between aromatic nitroso compounds and primary amines.

Reactivity of the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic attack, with the regiochemical outcome being determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Reactions

The directing effects of the substituents on the aromatic ring of this compound are crucial in determining the position of an incoming electrophile. The substituents present are an amino group (-NH₂), a nitroso group (-NO), and two methyl groups (-CH₃).

Amino Group (-NH₂): The amino group is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. minia.edu.egscispace.com

Nitroso Group (-NO): The nitroso group is a deactivating group due to the electronegativity of nitrogen and oxygen, which withdraws electron density from the ring via the inductive effect. minia.edu.egvaia.com However, like halogens, it is considered an ortho, para-director because the nitrogen's lone pair can be donated into the ring to stabilize the Wheland intermediate formed during electrophilic attack at the ortho and para positions. vaia.comwikipedia.orgstackexchange.com

Methyl Groups (-CH₃): Methyl groups are weakly activating and ortho, para-directing due to hyperconjugation and a weak inductive effect.

In this compound, the positions on the ring are C1 (NH₂), C2 (CH₃), C3 (H), C4 (CH₃), C5 (H), and C6 (NO). The most powerful activating group, the amino group at C1, will strongly direct incoming electrophiles to its ortho (C2, C6) and para (C4) positions. However, these positions are already substituted. The next most activating groups are the methyl groups at C2 and C4. The methyl group at C2 directs to its ortho (C1, C3) and para (C5) positions. The methyl group at C4 directs to its ortho (C3, C5) and para (C1) positions. The nitroso group at C6 directs to its ortho (C1, C5) and para (C3) positions.

Considering the combined directing effects and the steric hindrance from the existing substituents, the most likely positions for electrophilic attack are C3 and C5, which are ortho to one methyl group and meta to the other, and also influenced by the directing effects of the amino and nitroso groups. The position para to the strongly activating amino group (C4) is blocked. The positions ortho to the amino group (C2 and C6) are also blocked. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions. For example, in the nitration of 4-substituted toluenes, the incoming nitro group can add at various positions depending on the nature of the substituent. cdnsciencepub.com

The reaction of N,N-dimethylaniline with nitrous acid in the cold leads to nitrosation predominantly at the para position, forming 4-Nitroso-N,N-dimethylaniline. cuetmock.comaskfilo.comvedantu.comdoubtnut.com This highlights the strong directing effect of the amino group. In the case of this compound, the para position relative to the amino group is occupied by a methyl group.

A summary of the directing effects of the substituents in this compound is provided in the table below.

SubstituentPositionElectronic EffectDirecting Effect
-NH₂C1Activating (+M > -I)Ortho, Para
-CH₃C2Activating (+I, Hyperconjugation)Ortho, Para
-CH₃C4Activating (+I, Hyperconjugation)Ortho, Para
-NOC6Deactivating (-I > +M)Ortho, Para

Reactivity of the Amino Group

The amino group of this compound is a key functional handle for the synthesis of a variety of derivatives and complex heterocyclic structures. The bifunctional nature of the molecule, possessing both a nucleophilic amino group and an electrophilically-activated aromatic ring, makes it a valuable building block in organic synthesis. thieme-connect.com

The amino group can undergo standard reactions such as acylation, alkylation, and diazotization, leading to a wide array of functionalized derivatives. More significantly, it can participate in condensation and cyclization reactions to form fused heterocyclic systems. For instance, reactions involving the amino group and a suitable dielectrophile can lead to the formation of new rings fused to the aniline core.

Furthermore, the interplay between the amino and nitroso groups is crucial in the synthesis of various nitrogen-containing heterocycles. While direct examples starting from this compound are specific, the broader class of ortho-nitrosoanilines serves as precursors for structures like phenazines and other related fused systems, often through reductive cyclization pathways where both the nitroso and amino groups are involved. The reaction of various substituted anilines with nitroarenes can produce N-aryl-2-nitrosoanilines, which are themselves stable intermediates poised for further transformation into heterocyclic structures. thieme-connect.com For example, the reaction of an active methylene group, such as in pyrimidines, with N,N-dimethyl-4-nitrosoaniline can lead to the formation of azo-linked compounds, which can be precursors to triazole and triazepine systems. wiley.com

This compound and related ortho-nitrosoanilines function as effective ligands in coordination chemistry, forming stable complexes with a variety of metal centers. libretexts.orgwikipedia.org The coordination typically occurs through the nitrogen atom of the nitroso group, which acts as a Lewis base, donating its lone pair of electrons to the metal ion. researchgate.net

In the presence of a base, 2-nitrosoanilines react with metal salts to yield metal complexes. Studies have described the formation of complexes with divalent metals such as copper(II), nickel(II), palladium(II), and mercury(II), as well as with trivalent iron(III). researchgate.net Spectroscopic data from IR, mass spectrometry, and ESR, along with magnetic susceptibility measurements, confirm that the metal ions are bonded to the nitrogen atom of the nitroso group. researchgate.net

The resulting complexes exhibit specific geometries and electronic properties. For example, nickel(II) and palladium(II) complexes with these ligands are typically low-spin and square planar. researchgate.net The formation of these coordination compounds alters the properties of both the metal and the ligand. libretexts.org The coordination number, which is the number of donor atoms attached to the central metal ion, commonly ranges from 2 to 9, with 4 and 6 being particularly frequent for transition metals. wikipedia.org The stability and structure of the resulting chelate complexes depend on the nature of the metal ion, the substituents on the aniline ring, and the reaction conditions. wikipedia.orgresearchgate.net

Table 2: Metal Complexes of 2-Nitrosoaniline Derivatives researchgate.net
Metal IonLigand ExampleCoordination SiteResulting Complex Properties
Palladium(II)2-Nitroso-4,6-dimethylanilineN-bonded (nitroso group)Low-spin complex
Nickel(II)2-Nitroso-4,6-dimethylanilineN-bonded (nitroso group)Low-spin, monomeric complex
Copper(II)2-Nitroso-4-methylanilineN-bonded (nitroso group)Formation of a stable metal complex
Iron(III)2-Nitroso-4,N-dimethylanilineN-bonded (nitroso group)Low-spin complex

Photochemical Transformations and Mechanistic Pathways

The photochemical behavior of N-nitroso compounds like this compound is primarily dictated by the N-nitroso moiety. Upon absorption of UV light, N-nitrosamines can undergo several transformations, the most prominent of which is the homolytic cleavage of the N-N bond. nih.govacs.org This photolysis generates an amino radical and a nitric oxide radical (NO•). nih.gov

The quantum yield for this fragmentation in solution is generally lower than in the gas phase due to the "cage effect," where the solvent cage encourages the recombination of the radical pair. nih.gov The subsequent reactivity is largely determined by the fate of the generated amino radical. In acidic conditions, these reactions are often dominated by the chemistry of the aminium radical, which is a potent chemical species. acs.org

For N-nitrosamines, photolysis can lead to various products depending on the reaction conditions, such as the solvent and the presence of oxygen or other radical traps. nih.govacs.org For example, photolysis of N-nitroso-N-methylaniline in the presence of air has been shown to produce ring-nitrated products alongside the corresponding nitramine. acs.org While specific studies on this compound are not widely reported, the general mechanistic pathways established for other aromatic nitrosamines provide a strong basis for predicting its photochemical transformations.

Table 3: General Photochemical Pathways for N-Nitrosamines nih.govacs.org
ConditionPrimary Photochemical StepKey IntermediatesPotential Products
UV Irradiation (Neutral/Aqueous)Homolytic N-N bond cleavageAmino radical, Nitric oxide radicalRecombination products, solvent-trapped products
UV Irradiation (Acidic)Homolytic N-N bond cleavageAminium radical cationC-nitroso compounds, products from intermolecular reactions
UV Irradiation (in Air)N-N bond cleavage, oxidationAmino radical, Peroxy radicalsNitramines, ring-nitrated products

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of this compound are centered on the redox activity of the nitroso group. beilstein-journals.org The electrochemical reduction of aromatic nitroso compounds has been studied using techniques like cyclic voltammetry (CV). researchgate.net

In aprotic solvents, the reduction often proceeds via an initial one-electron transfer to form a radical anion. researchgate.net This radical anion can then undergo various subsequent reactions, including dimerization or disproportionation. researchgate.net The choice of electrode material also significantly impacts the observed electrochemical behavior, with different materials showing varying efficiency and reduction peak characteristics. For instance, studies on 4-nitroso-N,N-dimethylaniline showed that a tin electrode was most effective for its reduction. researchgate.net

Table 4: Electrochemical Reduction of Aromatic Nitroso Compounds researchgate.net
MediumProposed MechanismNumber of ElectronsInitial Product
Aqueous (Protic)Stepwise reduction2e- (initial step)Arylhydroxylamine
Aprotic Solvent (e.g., DMF)One-electron transfer followed by further reactions1e- (initial step)Radical anion

Applications in Advanced Materials and Chemical Technologies

Role as an Intermediate in Fine Chemical Synthesis

Aromatic nitroso compounds are recognized as valuable intermediates due to the reactivity of the nitroso group, which can participate in a wide range of chemical transformations.

Nitrosoanilines are established precursors in the synthesis of various classes of dyes. chemimpex.comontosight.aicymitquimica.com The nitroso group is a key functional moiety for building the chromophoric systems essential for color.

Detailed Research Findings: The synthesis of phenoxazine (B87303) dyes, for instance, often involves the condensation reaction between a p-nitrosoaniline derivative and a substituted aminophenol. clockss.orggoogle.com Specifically, N,N-dialkyl-p-nitrosoanilines are crucial intermediates for producing vibrant blue and green dyes. chemimpex.comclockss.org The general reaction involves the acid-catalyzed condensation of the nitroso compound with a coupling partner, leading to the formation of a larger, conjugated system responsible for the dye's color. clockss.org Similarly, p-nitrosoaniline is a known starting material for various dyes and can be produced from nitrobenzene (B124822). koreascience.or.krineosopen.orggoogle.com Given this precedent, 2,4-Dimethyl-6-nitrosoaniline is a plausible candidate for use as a coupling component to produce a range of dyes, particularly azo and oxazine (B8389632) dyes, where the specific substitution pattern would influence the final color and properties of the dye.

The nitroso group is a powerful tool in organic synthesis, acting as a dienophile in Diels-Alder reactions (a process known as the nitroso Diels-Alder reaction) and as a directing group in catalyzed reactions. scirp.orgfrontiersin.org This reactivity allows for the construction of complex heterocyclic frameworks.

Detailed Research Findings: Aromatic C-nitroso compounds are valuable precursors for the synthesis of various heterocyclic rings, including indoles. scirp.orgat.ua They can undergo cycloaddition reactions with alkynones to produce 3-aroylindoles, which are scaffolds for medicinally relevant molecules. scirp.org Furthermore, the N-nitroso group on an aniline (B41778) has been explored as a removable directing group in transition metal-catalyzed C-H activation reactions, enabling the regioselective functionalization of the aromatic ring. frontiersin.org This capacity for controlled, regioselective reactions makes nitrosoaromatics, and by extension this compound, valuable building blocks for creating fine chemicals and pharmaceutical intermediates. chemimpex.comscirp.org

Utilization in Analytical Chemistry

The ability of the nitroso group to interact with metal ions and to participate in redox reactions makes nitrosoanilines useful in various analytical methods.

Certain nitrosoaniline derivatives serve as sensitive reagents for the colorimetric or spectrophotometric detection of metal ions and other chemical species. google.comgoogle.com

Detailed Research Findings: Patents and chemical literature describe the use of p-nitrosoaniline derivatives as effective chelating and metal-precipitating agents for both qualitative and quantitative analysis. google.com For example, they have been employed as highly sensitive developers in the spectrophotometric determination of platinum-group metals such as palladium, rhodium, and iridium. google.com The mechanism typically involves the formation of a colored complex between the nitrosoaniline and the metal ion, where the intensity of the color is proportional to the analyte concentration. The isomer N,N-Dimethyl-4-nitrosoaniline is also used in analytical techniques for detecting other nitroso compounds. chemimpex.com

Reactive Oxygen Species (ROS) are highly reactive molecules crucial in many biological processes. Specific probes are needed to detect their presence. While many classes of molecules are used for this purpose, certain nitroso compounds have shown utility.

Detailed Research Findings: The detection of singlet oxygen (¹O₂), a high-energy form of oxygen, can be achieved using specific chemical traps. The well-studied isomer, N,N-Dimethyl-4-nitrosoaniline, is used as a probe for singlet oxygen. sigmaaldrich.com Its use in this context relies on its reaction with ¹O₂ (often in the presence of a sensitizer (B1316253) like imidazole), which leads to the bleaching of the compound. This bleaching is observed as a decrease in its absorbance at a characteristic wavelength (around 440 nm), allowing for the quantification of singlet oxygen generation. sigmaaldrich.com This principle suggests that other nitrosoanilines, potentially including this compound, could be investigated for similar applications in ROS detection.

Contributions to Polymer Science and Materials Engineering

Nitrosoaniline compounds have found applications in the polymer industry, serving as modifiers, stabilizers, and synthesis intermediates.

Detailed Research Findings: Nitrosoanilines are known to function as radical polymerization inhibitors and as additives in polymer processing. koreascience.or.kr In the rubber industry, they are used as vulcanization accelerators. google.comhaz-map.com The isomer N,N-Dimethyl-4-nitrosoaniline is reported to be used in the formulation of certain polymers to improve properties such as color stability and resistance to degradation. chemimpex.com Furthermore, p-nitrosoaniline is a key precursor to p-phenylenediamine, an essential monomer for producing high-performance polymers like aramid fibers, which are valued for their high strength and thermal resistance. ineosopen.orggoogle.com This connection to high-value materials underscores the potential role of this compound as an intermediate or additive in the field of polymer science.

Incorporation as a Monomer or Cross-linking Agent in Polymer Synthesis

The integration of small molecules into polymer structures as either monomers or cross-linking agents is fundamental to tailoring the final properties of the material. specialchem.com this compound possesses reactive sites—the amino and nitroso groups—that offer potential pathways for incorporation into a polymer matrix.

While it may not act as a traditional monomer that forms the primary backbone of a polymer, its functional groups can serve as reactive sites for grafting onto existing polymer chains or participating in polymerization reactions. More significantly, the nitroso functional group is known to be involved in cross-linking processes. Cross-linking is the formation of chemical bonds that link one polymer chain to another, creating a three-dimensional network that enhances rigidity, thermal stability, and chemical resistance. specialchem.comsigmaaldrich.com

A notable precedent is the use of p-dinitrosobenzene as a vulcanizing or cross-linking agent for rubbers. nih.gov This process is believed to involve the reaction of the nitroso groups with the polymer chains, forming strong covalent linkages. nih.gov By analogy, this compound could theoretically function as a cross-linking agent, with its single nitroso group reacting with a polymer backbone.

Furthermore, aromatic C-nitroso compounds are known for their ability to reversibly dimerize, forming azodioxy linkages (-N(O)=N(O)-). researchgate.net This monomer-dimer equilibrium is sensitive to conditions like temperature and light. researchgate.net This property could be exploited to create "smart" polymers with reversible or physical cross-links, where the connections can be formed and broken in response to external stimuli.

Potential Role in Polymer Synthesis Governing Functional Group Mechanism/Principle Potential Outcome
Cross-linking AgentNitroso (-N=O)Reaction with active sites on polymer chains, similar to dinitrosobenzene in rubber vulcanization. nih.govIncreased polymer rigidity, thermal stability, and solvent resistance. specialchem.com
Reversible Cross-linkingNitroso (-N=O)Formation of reversible azodioxy dimers between polymer chains. researchgate.netDevelopment of self-healing or stimulus-responsive materials.
Co-monomer / Chain ModifierAmino (-NH2) / Nitroso (-N=O)Participation in condensation or addition polymerization via its functional groups.Incorporation of specific chemical functionalities into the polymer structure.

Modifying Polymer Properties (e.g., Color Stability, Degradation Resistance)

The degradation of polymers, often initiated by exposure to UV radiation, heat, or oxygen, proceeds through free-radical mechanisms that lead to chain scission, cross-linking, and the formation of chromophores (color-causing groups). mdpi.com Additives that can interrupt these radical processes are crucial for enhancing polymer longevity, including color stability and resistance to mechanical degradation. specialchem.com

The chemical structure of this compound suggests its potential as a polymer stabilizer. Aniline derivatives and sterically hindered phenols are well-known antioxidants that function by donating a hydrogen atom to terminate radical chain reactions. specialchem.com The amino group on the this compound ring could potentially confer such antioxidant properties.

Moreover, the nitroso group is an effective "radical trap." It can react with and neutralize the highly reactive polymer radicals that propagate degradation, thereby halting the destructive chain reaction. The use of a related isomer, N,N-Dimethyl-4-nitrosoaniline, has been noted in polymer formulations to enhance properties like color stability and degradation resistance, lending support to this potential application for the broader class of nitrosoanilines. chemimpex.com The discoloration of polymers is often linked to photo-oxidative reactions, and by scavenging the radicals that initiate these reactions, the material's original color can be better preserved. nih.govnih.gov

Property Modification Relevant Functional Group(s) Proposed Mechanism of Action
Degradation Resistance Nitroso (-N=O), Amino (-NH2)The nitroso group acts as a potent free-radical trap, while the aniline moiety can function as an antioxidant, terminating degradation chain reactions. mdpi.comspecialchem.com
Color Stability Nitroso (-N=O), Aromatic RingBy inhibiting photo-oxidative degradation, the formation of colored byproducts (chromophores) is minimized. The aromatic system can also contribute to UV absorption. nih.gov

Emerging Applications in Specialized Chemical Processes

Beyond its potential in bulk polymer applications, the distinct reactivity of this compound makes it a candidate for use in more specialized and advanced chemical processes. Aromatic nitroso compounds are valuable building blocks in modern organic synthesis due to the versatile reactivity of the nitroso group.

One significant area is in cycloaddition reactions. The nitroso group can act as a dienophile in hetero-Diels-Alder reactions, providing a pathway to synthesize complex nitrogen- and oxygen-containing heterocyclic compounds. These structures are often scaffolds for pharmaceuticals and other fine chemicals.

Additionally, nitroso groups can participate in and direct other chemical transformations. Research on related compounds has shown that the nitroso moiety can be used to direct C-H functionalization reactions at specific positions on an aromatic ring, a highly sought-after capability in synthetic chemistry for creating complex molecules efficiently. The synthesis of stable, functionalized N-Aryl-2-nitrosoanilines has been demonstrated, highlighting their utility as storable intermediates for further chemical transformations. thieme-connect.com

Another emerging field is the bottom-up construction of novel materials. The propensity of nitrosoarenes to form azodioxy bonds has been explored for the on-surface self-polymerization of specifically designed molecules, creating ordered oligomeric or polymeric thin films. This suggests a potential route for using this compound or its derivatives in molecular electronics or surface engineering.

Emerging Application Description Key Chemical Principle
Synthesis of Heterocycles Use as a reactant in hetero-Diels-Alder reactions to create complex ring structures.The C-nitroso group acts as a reactive component (dienophile) in cycloaddition reactions.
Directed C-H Functionalization The nitroso group can act as a directing group, guiding reactions to specific locations on the molecule.Coordination of a catalyst to the nitroso group facilitates selective bond formation at a nearby C-H site.
On-Surface Polymerization Use as a building block to form thin films of azodioxy-linked polymers on substrates. nih.govThe self-assembly and reaction of nitroso groups on a surface to form ordered nanostructures.
Precursor for Dyes & Pigments Serves as an intermediate in the synthesis of azo dyes and other colorants. nih.govThe amino and nitroso groups can be chemically converted to form extended conjugated systems responsible for color.

Environmental Fate and Degradation Pathways

Photodegradation Mechanisms in Various Environmental Compartments

Direct photolysis in sunlit surface waters is a potential degradation pathway for 2,4-Dimethyl-6-nitrosoaniline. The nitroso and aromatic amine functional groups are known to absorb light in the solar spectrum, which can lead to their transformation.

The photodegradation of nitroaromatic compounds can be influenced by the position of the nitro group. For example, studies on nifedipine, a 1,4-dihydropyridine (B1200194) derivative, have shown that the 2-nitro substituted version is more photoreactive than the 3-nitro substituted one, with the primary photochemical reaction being the conversion of the nitro group to a nitroso group. nih.gov In the case of this compound, the existing nitroso group is a primary site for photochemical reactions.

The photolysis of N-nitrosamines, such as N-nitrosodimethylamine (NDMA), in aqueous solutions has been studied more extensively. These studies reveal that photolysis can proceed through multiple pathways, including homolysis of the N-N bond and reactions involving protonated excited states, especially under acidic conditions. researchgate.netnist.gov The quantum yield of NDMA decomposition is relatively constant between pH 2 and 8, suggesting that photolysis can occur under a range of environmental pH conditions. researchgate.netnist.gov For N-nitrosoatrazine, photolysis is also a degradation route, though specific products were not detailed in the available research. nih.gov

In seawater, the photodegradation of organic pollutants can be complex due to the presence of various salt ions. These ions can either enhance or inhibit the process by interacting with the photocatalyst or scavenging reactive oxygen species. merckmillipore.com For instance, the photodegradation of some organic compounds is enhanced in tap water containing nitrate (B79036) ions, which can generate hydroxyl radicals upon photolysis. juniperpublishers.com

Table 1: Inferred Photodegradation Characteristics of this compound based on Analogous Compounds

CharacteristicFinding for Analogous CompoundImplication for this compound
Primary Photoreaction Conversion of nitro to nitroso group (for nitroaromatics). nih.gov Homolysis of N-N bond (for N-nitrosamines). researchgate.netnist.govThe nitroso group is a likely site of photochemical transformation.
Effect of pH N-nitrosamine photolysis occurs over a wide pH range (2-8). researchgate.netnist.govPhotodegradation is likely to occur in various aquatic environments.
Potential Products For N-nitrosodimethylamine, products include methylamine, dimethylamine, nitrite (B80452), nitrate, formaldehyde (B43269), and formic acid. nist.gov For other nitroaromatics, phenols can be formed. nih.govPotential products could include demethylated and denitrosated derivatives, as well as ring cleavage products.
Influence of Water Matrix Presence of ions in seawater can affect degradation rates. merckmillipore.com Nitrate in tap water can enhance degradation. juniperpublishers.comThe rate of photodegradation in natural waters will depend on the specific water chemistry.

Biodegradation Processes by Microbial Systems

The biodegradation of this compound by microbial systems is likely to occur, given that both the aniline (B41778) and nitroso functionalities can be targeted by microbial enzymes.

Studies on substituted anilines have shown that they can be mineralized by various bacteria. For example, Moraxella sp. can utilize chloro- and bromoanilines as a sole source of carbon and nitrogen. researchgate.net The degradation pathway often involves an initial oxidation by an aniline oxygenase to form a catechol derivative, which is then subject to ring cleavage. researchgate.net The specificity of this initial enzyme can be influenced by the size and nature of the substituents on the aniline ring. researchgate.net Similarly, a strain of Delftia sp. has been shown to degrade aniline via a meta-cleavage pathway of catechol. tdl.org A consortium of Bacillus species has also been found to biodegrade aniline and its chlorinated derivatives. nih.gov

The nitro group of nitroaromatic compounds can also be a point of microbial attack. The presence of multiple nitro groups, as in 2,4,6-trinitrotoluene (B92697) (TNT), can make the compound more resistant to oxidative degradation. nih.gov However, microorganisms have evolved pathways to degrade these compounds. Often, the initial step is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. nih.gov Some bacteria can utilize nitroaromatic compounds as a nitrogen source by removing the nitro group as nitrite. nih.gov

For N-nitrosodimethylamine (NDMA), mineralization by microorganisms has been observed in both aqueous and soil systems. sigmaaldrich.comresearchgate.net The degradation can proceed via the formation of intermediates such as formaldehyde and methylamine. sigmaaldrich.comresearchgate.net The rate of biodegradation of NDMA can be influenced by the presence of other carbon sources. sigmaaldrich.comresearchgate.net

Table 2: Potential Microbial Degradation Pathways and Organisms for this compound based on Analogous Compounds

Degradation PathwayKey Enzymes/ReactionsMicrobial GeneraReference
Aniline Degradation Aniline oxygenase, Catechol 1,2-dioxygenase (ortho-cleavage), Catechol 2,3-dioxygenase (meta-cleavage)Moraxella, Delftia, Bacillus nih.govresearchgate.nettdl.org
Nitroaromatic Degradation Nitroreductase, DioxygenasePseudomonas, Phanerochaete, Clostridium nih.gov
N-Nitrosamine Degradation Demethylation, DenitrosationVarious soil and water microorganisms sigmaaldrich.comresearchgate.net

Chemical Degradation in Aquatic and Soil Environments

Chemical degradation of this compound in aquatic and soil environments can occur through processes like hydrolysis and reactions with other chemical species.

Aromatic nitro compounds are generally resistant to chemical hydrolysis under typical environmental conditions. researchgate.net However, the nitroso group can be more reactive. Studies on the hydrolysis of acyloxy nitroso compounds have shown that they can hydrolyze to produce nitroxyl (B88944) (HNO), with the rate of hydrolysis being dependent on pH and the structure of the compound.

The stability of N-nitroso compounds in soil and water is variable. For example, the half-life of N-nitrosoatrazine in a specific soil at pH 6.3 was about 9 days, with degradation proceeding through denitrosation to form atrazine. nih.gov The degradation was found to be faster at a more acidic pH of 4. nih.gov In soil, the formation of N-nitroso compounds can be promoted at acidic pH and in the presence of organic matter. nih.gov Once formed, these compounds can undergo further degradation.

The presence of other chemicals in the environment can also influence the degradation of this compound. For instance, reactions with hydroxyl radicals (•OH), which are powerful oxidants present in the environment, can lead to the degradation of substituted anilines. A study on 2,6-dimethylaniline (B139824) showed that it reacts rapidly with hydroxyl radicals, with the primary attack occurring at the amine group. researchgate.net

Table 3: Inferred Chemical Degradation Characteristics of this compound based on Analogous Compounds

Degradation ProcessKey FactorsFinding for Analogous CompoundImplication for this compound
Hydrolysis pH, Compound StructureAromatic nitro compounds are generally resistant. researchgate.net Acyloxy nitroso compounds can hydrolyze, with rates dependent on pH.Hydrolysis of the nitroso group may be a relevant degradation pathway, potentially influenced by environmental pH.
Soil Degradation pH, Organic MatterN-nitrosoatrazine degrades in soil with a half-life of ~9 days at pH 6.3, faster at lower pH. nih.govThe compound is expected to degrade in soil, with the rate likely influenced by soil pH and composition.
Oxidation Presence of Oxidants (e.g., •OH)2,6-dimethylaniline reacts rapidly with hydroxyl radicals. researchgate.netOxidation by reactive species like hydroxyl radicals is a probable degradation pathway in both aquatic and atmospheric environments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.